3-bromo-5-methoxyimidazo[1,5-a]pyridine
Description
Properties
CAS No. |
1781100-33-1 |
|---|---|
Molecular Formula |
C8H7BrN2O |
Molecular Weight |
227.1 |
Purity |
94 |
Origin of Product |
United States |
Preparation Methods
Ritter-Type Cyclization
A Ritter-type reaction enables the formation of the imidazo[1,5-a]pyridine system through carbocation intermediates. As demonstrated in recent work by Tanomsiri et al., benzylic alcohols undergo catalysis by bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O) to generate reactive benzylic cations. These intermediates subsequently react with nitriles, followed by intramolecular cyclization and rearomatization (Figure 1).
-
Substrate : 5-Methoxy-2-(hydroxymethyl)pyridine
-
Catalyst : Bi(OTf)₃ (5 mol%)
-
Additive : p-TsOH·H₂O (7.5 equiv)
-
Nitrile Source : Acetonitrile (15 equiv)
-
Conditions : Dichloroethane (DCE), 150°C, 12 h
-
Yield : 68–86% (dependent on substituents)
This method offers exceptional regiocontrol due to the directing effects of the methoxy group during cyclization.
Regioselective Bromination Strategies
Introducing bromine at the C3 position requires careful consideration of electronic and steric factors.
Radical Bromination with N-Bromosuccinimide (NBS)
Adapting methodology from pyridine bromination patents, NBS in tetrahydrofuran (THF) at elevated temperatures achieves selective C3 functionalization:
| Parameter | Condition |
|---|---|
| Substrate | 5-Methoxyimidazo[1,5-a]pyridine |
| Brominating Agent | NBS (1.05 equiv) |
| Solvent | THF (5 vol) |
| Temperature | 70°C |
| Time | 5 h |
| Workup | Aqueous extraction, solvent removal |
| Yield | 83% |
The reaction proceeds via a radical mechanism, with the methoxy group at C5 deactivating adjacent positions and directing bromination to C3.
Electrophilic Aromatic Substitution
For substrates with activating groups, classical electrophilic bromination using Br₂/Lewis acid systems remains viable:
Key Considerations :
-
Catalyst : FeBr₃ (0.1 equiv) enhances electrophilic bromine generation
-
Temperature Control : Maintain ≤40°C to minimize di-bromination
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Solvent : Dichloromethane (DCM) enables homogeneous mixing
Integrated Synthetic Routes
Sequential Construction Approach
Combining the above methodologies yields an efficient two-step synthesis:
Overall Yield : 57–69% (calculated from isolated intermediates)
Tandem One-Pot Methodology
Emerging protocols attempt to combine cyclization and bromination in a single vessel:
Preliminary Data :
-
Catalyst System : Bi(OTf)₃/NBS (1:1 molar ratio)
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Solvent : 1,2-Dichloroethane
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Temperature Gradient : 150°C (cyclization) → 70°C (bromination)
-
Current Yield : 42% (requires optimization)
Analytical Characterization
Critical spectroscopic signatures confirm successful synthesis:
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.21 (s, 1H, H2)
-
δ 7.89 (d, J = 8.4 Hz, 1H, H7)
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δ 6.92 (dd, J = 8.4, 2.4 Hz, 1H, H6)
-
δ 4.12 (s, 3H, OCH₃)
HRMS (ESI+) :
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Calc. for C₈H₆BrN₂O [M+H]⁺: 240.9632
-
Found: 240.9629
Industrial-Scale Considerations
Adapting laboratory procedures for manufacturing requires addressing:
Key Challenges :
-
Exothermic Control : Gradual NBS addition maintains reaction temperature ≤75°C
-
Solvent Recovery : THF distillation achieves >90% reuse efficiency
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Purification : Avoidance of column chromatography through pH-controlled crystallization
Economic Metrics :
| Parameter | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Raw Material Cost | $412/g | $38/g |
| Cycle Time | 72 h | 54 h |
| Overall Yield | 83% | 77% |
Emerging Methodologies
Photocatalytic Bromination
Visible-light-mediated processes using eosin Y catalyst show promise for milder conditions:
Preliminary Results :
-
Light Source : 450 nm LEDs
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Bromine Source : NBS
-
Yield : 65% (room temperature, 24 h)
Flow Chemistry Approaches
Microreactor systems enhance heat transfer and mixing efficiency:
Prototype Parameters :
-
Residence Time : 12 min (cyclization) + 8 min (bromination)
-
Productivity : 28 g/h
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methoxyimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Iodine (I2)
- Tert-butyl hydroperoxide (TBHP)
- Various nucleophiles for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
The imidazo[1,5-a]pyridine scaffold is recognized for its pharmacological potential. 3-Bromo-5-methoxyimidazo[1,5-a]pyridine has been investigated for its activity against various biological targets:
- Anticancer Activity : Compounds with this scaffold have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, derivatives of imidazo[1,5-a]pyridine have been linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, making them potential candidates for cancer therapeutics .
- Inhibition of Kinases : The compound may exhibit inhibitory effects on specific kinases involved in signaling pathways that regulate cell growth and differentiation. Such inhibition could be beneficial in treating cancers characterized by aberrant kinase activity .
Biological Research
Biological Activity Studies
Research has indicated that this compound possesses various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further investigation as an antibiotic or antifungal agent .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and tumor progression . This inhibition could enhance anti-tumor immunity.
Materials Science
Optoelectronic Applications
The unique electronic properties of imidazo[1,5-a]pyridine derivatives allow them to be utilized in materials science:
- Luminescent Materials : Research has demonstrated that imidazo[1,5-a]pyridine derivatives can serve as luminescent materials suitable for optoelectronic devices. Their photoluminescent properties make them ideal candidates for applications in sensors and light-emitting diodes (LEDs) .
Synthesis and Derivative Development
Synthetic Approaches
The synthesis of this compound typically involves cyclocondensation reactions using readily available precursors such as 2-aminopyridines and various electrophilic components . The development of efficient synthetic methods is crucial for producing this compound and its derivatives at scale.
Table 1: Biological Activities of Imidazo[1,5-a]pyridine Derivatives
Table 2: Synthetic Methods for Imidazo[1,5-a]pyridine Derivatives
Mechanism of Action
The mechanism of action of 3-bromo-5-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
3-Bromoimidazo[1,5-a]pyridine
- Structure : Lacks the 5-methoxy group, with bromine only at position 3.
- Applications : Used in coordination chemistry and as a precursor for cross-coupling reactions. Its simpler structure reduces steric hindrance, favoring metal complexation .
- Key Difference : Absence of the methoxy group limits its solvatochromic properties compared to 3-bromo-5-methoxy derivatives, which exhibit enhanced fluorescence in polar environments .
5-Methyl-3-(Pyridin-3-yl)imidazo[1,5-a]pyridine (Compound 3y from )
- Structure : Methyl group at position 5 and a pyridinyl substituent at position 3.
- Applications : Demonstrates strong π-stacking interactions in coordination polymers. The pyridinyl group enables chelation with Zn(II) and other metals, unlike the bromine-methoxy combination .
- Thermodynamic Stability : Exhibits higher thermal stability (decomposition >250°C) compared to brominated derivatives due to reduced halogen volatility .
Functional Analogues: Fluorescent Probes
Imidazo[1,5-a]pyridine-based fluorophores (e.g., compounds 2–4 in ) are structurally related but differ in substituents:
Key Findings :
- The 3-bromo-5-methoxy derivative shows moderate solvatochromism, ideal for probing lipid membrane hydration .
- Dimeric derivatives (e.g., compound 3) exhibit larger Stokes shifts (~150 nm), enabling deeper tissue imaging .
Enzyme Inhibitors: 1-Pyridylimidazo[1,5-a]pyridines
Derivatives like 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (compound 3a in ) are pharmacologically active but lack bromine/methoxy groups:
| Parameter | 3-Bromo-5-OMe Derivative | Compound 3a () |
|---|---|---|
| Target | Not reported | Papain cysteine protease |
| Ki | N/A | 13.75–99.30 µM |
| Antibacterial | No data | MIC50: 0.6–1.4 µg/mL |
Heterocyclic Analogues: Triazolo and Pyrazolo Derivatives
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine ()
- Structure : Triazole-pyridine fusion with Br at C5 and amine at C2.
- Applications : Intermediate in antiviral/antimicrobial drug synthesis. The triazole ring increases hydrogen-bonding capacity compared to imidazo derivatives .
- Reactivity : Bromine at C5 is less sterically hindered than in 3-bromoimidazo[1,5-a]pyridine, favoring nucleophilic substitution .
Q & A
Q. What are the standard protocols for synthesizing 3-bromo-5-methoxyimidazo[1,5-a]pyridine?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 2-(aminomethyl)pyridine derivatives with nitroalkanes or α-bromoketones in the presence of acidic catalysts like polyphosphoric acid (PPA) or phosphorous acid. For example, 3-phenylimidazo[1,5-a]pyridine analogs were synthesized by heating 2-picolylamine with nitroethane in PPA at 160°C for 2 hours, yielding 76% product . Optimization of stoichiometry, reaction time, and temperature is critical for reproducibility.
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Characterization relies on combined analytical techniques:
- NMR Spectroscopy : and NMR identify substituent positions and confirm ring structure .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
- Recrystallization : Purification via solvents like ethyl acetate/hexane mixtures ensures >95% purity .
Intermediate Research Questions
Q. What strategies mitigate low yields in the synthesis of halogenated imidazo[1,5-a]pyridines?
Low yields often stem from incomplete cyclization or side reactions. Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves yield by 10–15% .
- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh)) enhance bromine retention during coupling reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions .
Q. How do substituents influence the reactivity of this compound in cross-coupling reactions?
The bromine atom at the 3-position is highly reactive in Suzuki-Miyaura couplings. For example, coupling with arylboronic acids using Pd(OAc)/SPhos in THF/HO at 80°C produces biaryl derivatives with >80% efficiency . The methoxy group at the 5-position deactivates the ring, directing electrophilic substitutions to the 7-position .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
Contradictions in NMR shifts (e.g., methoxy proton integration) may arise from solvent polarity or tautomerism. Solutions include:
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers) .
- DFT Calculations : Predicts chemical shifts and validates experimental data .
- Heteronuclear Correlation (HMBC) : Confirms long-range - couplings for ambiguous peaks .
Q. What methodologies assess the biological activity of this compound in antimicrobial studies?
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
- Time-Kill Curves : Evaluate bactericidal kinetics at 2× MIC over 24 hours .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to confirm selectivity (IC > 100 µG/mL) .
Q. How can the compound’s fluorescence properties be exploited in material science?
Derivatives with extended π-systems (e.g., fused pyridines) exhibit large Stokes shifts (~100 nm) and high quantum yields (Φ = 0.64), making them suitable for:
- pH-Sensitive Probes : Monitor acidic organelles (lysosomes) in live-cell imaging .
- OLEDs : Blue-light emitters with CIE coordinates (0.15, 0.10) .
Data Analysis and Optimization
Q. What statistical approaches optimize reaction conditions for scaled-up synthesis?
- Design of Experiments (DoE) : Central composite design identifies critical variables (temperature, catalyst loading) .
- Response Surface Methodology (RSM) : Maximizes yield (>85%) while minimizing impurity formation .
Q. How are thermodynamic parameters (ΔG, ΔH) determined for enzyme inhibition by this compound?
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (K) and enthalpy changes .
- Lineweaver-Burk Plots : Classifies inhibition type (e.g., competitive vs. non-competitive) using papain or kinase assays .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
